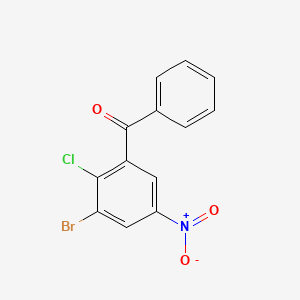![molecular formula C14H22O3S B14377603 [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene CAS No. 90183-88-3](/img/structure/B14377603.png)
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is an organic compound that features a benzene ring substituted with a butoxy group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reacted with butyl bromide to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can mimic certain biological functionalities, making it useful in drug design and development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on their specific structural modifications.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.
Mécanisme D'action
The mechanism of action of [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2-Methylpropane-2-sulfonyl)phenol]
- [4-(2-Methylpropane-2-sulfonyl)aniline]
- [4-(2-Methylpropane-2-sulfonyl)benzoic acid]
Uniqueness
Compared to similar compounds, [4-(2-Methylpropane-2-sulfonyl)butoxy]benzene is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the combination of the sulfonyl and butoxy groups provides a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
90183-88-3 |
|---|---|
Formule moléculaire |
C14H22O3S |
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
4-tert-butylsulfonylbutoxybenzene |
InChI |
InChI=1S/C14H22O3S/c1-14(2,3)18(15,16)12-8-7-11-17-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clé InChI |
XHBLZMAYMSQZBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)CCCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


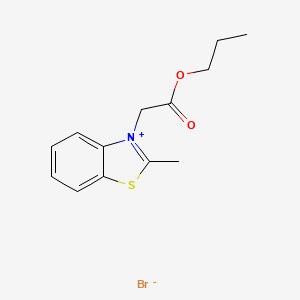

![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
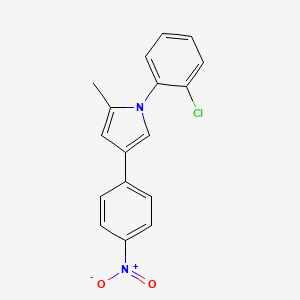

![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
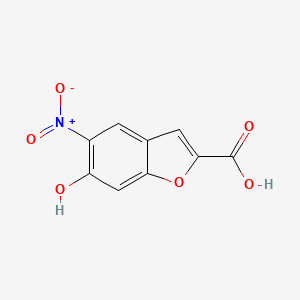
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
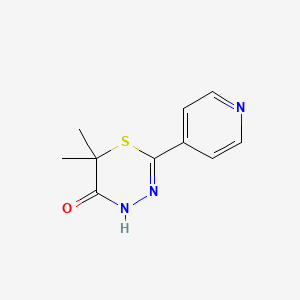
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
